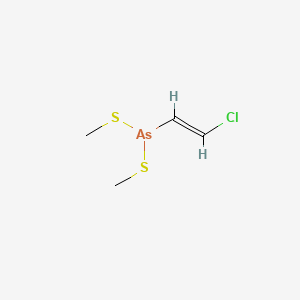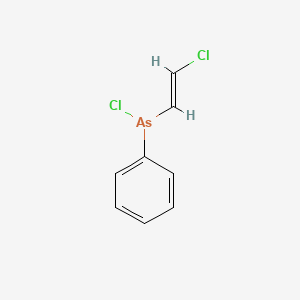
Arsine, chloro(2-chlorovinyl)phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a highly toxic and volatile liquid that was historically used as a chemical warfare agent. The compound is known for its blistering effects on the skin and mucous membranes, making it a potent vesicant.
Vorbereitungsmethoden
The synthesis of Arsine, chloro(2-chlorovinyl)phenyl- typically involves the reaction of arsenic trichloride with acetylene in the presence of a suitable catalyst . The reaction can be represented as follows:
AsCl3+C2H2→ClCH=CHAsCl2
This process can yield various byproducts, including bis(2-chlorovinyl)arsinous chloride and tris(2-chlorovinyl)arsine . Industrial production methods often involve similar reaction conditions but on a larger scale, ensuring the efficient production of the compound.
Analyse Chemischer Reaktionen
Arsine, chloro(2-chlorovinyl)phenyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be easily oxidized to form 2-chlorovinylarsenous oxide.
Hydrolysis: In the presence of water, it hydrolyzes to form hydrochloric acid and chlorovinylarsenous oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly with strong nucleophiles under appropriate conditions.
Common reagents used in these reactions include water, oxygen, and various nucleophiles. The major products formed from these reactions are typically arsenic oxides and substituted arsenic compounds.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of Arsine, chloro(2-chlorovinyl)phenyl- involves its interaction with cellular components, leading to cell damage and death. The compound reacts with thiol groups in proteins, disrupting their function and leading to cellular toxicity . It also generates reactive oxygen species, causing oxidative stress and further cellular damage .
Vergleich Mit ähnlichen Verbindungen
Arsine, chloro(2-chlorovinyl)phenyl- is similar to other organoarsenic compounds such as:
Lewisite 2: Another chemical warfare agent with similar toxicological properties.
Lewisite 3: A related compound with multiple chlorovinyl groups attached to arsenic.
What sets Arsine, chloro(2-chlorovinyl)phenyl- apart is its specific chemical structure and the unique combination of its vesicant and toxic properties .
Eigenschaften
CAS-Nummer |
64049-07-6 |
|---|---|
Molekularformel |
C8H7AsCl2 |
Molekulargewicht |
248.97 g/mol |
IUPAC-Name |
chloro-[(E)-2-chloroethenyl]-phenylarsane |
InChI |
InChI=1S/C8H7AsCl2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-7H/b7-6+ |
InChI-Schlüssel |
DMISEIAWVISFDI-VOTSOKGWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[As](/C=C/Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)[As](C=CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N,6,6-Tetramethylbicyclo[3.1.1]hept-2-en-2-amine](/img/structure/B14495867.png)
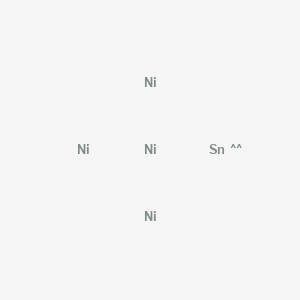
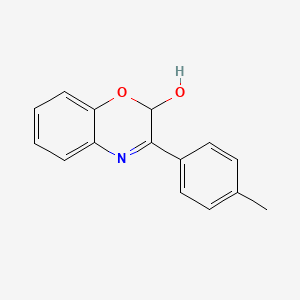
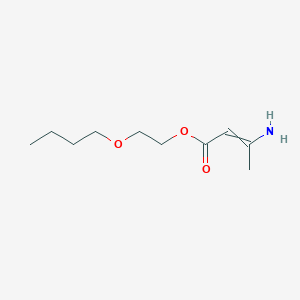
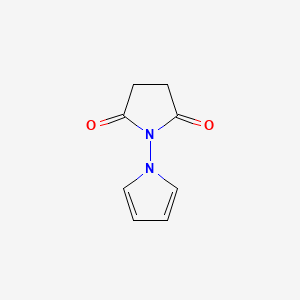
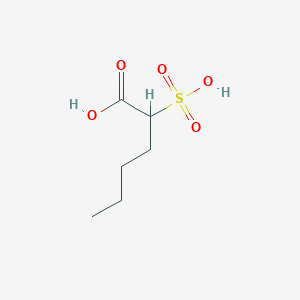

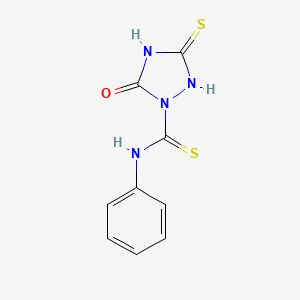


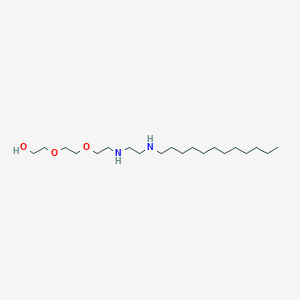
![Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol](/img/structure/B14495934.png)
